1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
Properties
IUPAC Name |
phenyl-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c25-20(18-13-7-4-8-14-18)24-21(26)19(17-11-5-3-6-12-17)23-22(24)15-9-1-2-10-16-22/h3-8,11-14H,1-2,9-10,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPDCXSSFABBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the benzoyl and phenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.
Scientific Research Applications
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Structural Differences in Spiro Ring Systems
The spiro ring size significantly influences molecular conformation and bioactivity. Key analogs include:
| Compound Name | Spiro System | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione | [4.6] | Benzoyl, phenyl, thione | Not explicitly reported | [10] |
| 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (6m) | [5.5] | Phenyl, methyl ester | Anticonvulsant | [1, 4] |
| 3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione (A946755) | [4.6] | Dichlorophenyl, thione | Not reported | [10] |
| 1-(4-Methylbenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione | [4.6] | 4-Methylbenzoyl, dichlorophenyl | Research/development | [8] |
- Spiro[4.6] vs. Spiro[5.5] : The [4.6] system (as in the target compound) introduces greater ring strain and a smaller central ring compared to [5.5] systems (e.g., compound 6m). This may enhance reactivity or alter binding affinity in biological targets .
- Substituent Effects : The benzoyl group in the target compound provides steric bulk and electron-withdrawing effects, differing from simpler aryl groups (e.g., phenyl in 6m) or halogenated derivatives (e.g., dichlorophenyl in A946755).
Physicochemical Properties
Melting Points and Stability :
- Compound 6m: 118°C
- 6o (phenethyl-substituted): 138°C
- Dichlorophenyl analog (A946755): No data, but halogenation typically increases melting points.
The target compound’s benzoyl group may elevate its melting point compared to non-aromatic acylated analogs due to enhanced π-π stacking.
Spectroscopic Data :
- IR Spectroscopy : Absence of NH bands (~3100 cm⁻¹) in N-substituted derivatives (e.g., 6m, target compound) confirms alkylation/aroylation. Thione (C=S) stretches (~1200–1050 cm⁻¹) differentiate the target compound from diones (C=O ~1720 cm⁻¹) .
- NMR : The spiro[4.6] system in the target compound would show distinct δ values for cyclopropane/cyclohexane protons compared to [5.5] systems .
Biological Activity
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 362.5 g/mol. The compound features both benzoyl and phenyl groups, contributing to its diverse chemical properties and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to fit into specific binding sites, modulating the activity of these targets through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : By binding to receptors, it can alter signaling pathways that are crucial for cellular responses.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound in various contexts:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. In vitro tests demonstrated significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Cell viability assays conducted on cancer cell lines revealed that the compound can induce apoptosis, suggesting a potential role in cancer therapy.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers, indicating potential use in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal tested the antimicrobial efficacy of various derivatives of diazaspiro compounds, including this compound. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In another study, the effects of this compound on human breast cancer cell lines were assessed. The compound was found to significantly reduce cell proliferation at concentrations above 50 µM, with flow cytometry analysis indicating an increase in apoptotic cells .
The synthesis of this compound typically involves multi-step organic reactions starting from suitable precursors. Common methods include:
- Formation of the Spirocyclic Core : This initial step involves cyclization reactions under acidic or basic conditions.
- Introduction of Functional Groups : Benzoyl and phenyl groups are introduced via acylation reactions using appropriate reagents.
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of substituted hydantoins or thiohydantoins with benzoyl derivatives. Key steps include:
- Ring closure : Using thiourea derivatives and benzoyl chlorides under reflux in anhydrous solvents (e.g., DMF or THF).
- Catalysis : Lewis acids like ZnCl₂ or AlCl₃ may enhance reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Q. Optimization parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yield |
| Solvent | DMF or THF | Faster kinetics |
| Catalyst loading | 5–10 mol% | Reduced side products |
Refer to analogous diazaspiro syntheses for procedural guidance .
Q. How is the structural characterization of this spiro compound validated?
A multi-technique approach is essential:
- X-ray crystallography : Resolve spirocyclic conformation and bond angles. SHELX software (e.g., SHELXL) is widely used for refinement, especially for handling twinned crystals or high-resolution data .
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., benzoyl vs. phenyl groups).
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments.
- IR spectroscopy : Identify thione (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) stretches .
Q. What preliminary biological activities have been reported for similar diazaspiro compounds?
Diazaspiro derivatives exhibit anticonvulsant, anticancer, and antimicrobial properties. For example:
- Anticonvulsant activity : 1,4-diazaspiro[4.5]decane-8,10-diones showed ED₅₀ values < 50 mg/kg in murine models .
- Mechanism : Potential modulation of GABA receptors or sodium channels.
- Assay design : Use MTT assays for cytotoxicity and in vivo seizure models (e.g., maximal electroshock) .
Advanced Research Questions
Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs).
- QM/MM calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing groups on thione reactivity).
- MD simulations : Assess stability of spiro conformation in solvated environments.
Q. Key findings from analogous compounds :
| Substituent | Bioactivity Trend | Reference Model |
|---|---|---|
| Electron-deficient aryl | Enhanced anticonvulsant | |
| Bulky spiro rings | Reduced membrane permeability |
Q. How to address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Contradictions often arise from:
- Assay variability : Differences in cell lines, incubation times, or solvent (DMSO concentration affects solubility).
- Structural analogs : Minor substituent changes (e.g., chloro vs. fluoro) alter pharmacokinetics.
- Solution :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
- Validate results with orthogonal assays (e.g., SPR for binding affinity).
Q. What advanced analytical methods resolve challenges in purity assessment?
- HPLC-MS : Use C18 columns (ACN/water gradient) to separate degradation products.
- Thermogravimetric analysis (TGA) : Monitor thermal stability (decomposition >200°C common for spirothiones).
- Elemental analysis : Confirm C, H, N, S content (deviation >0.3% indicates impurities) .
Q. How can reaction scalability be improved without compromising spirocyclic integrity?
- Flow chemistry : Enables precise control of exothermic steps (e.g., cyclization).
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) .
- DoE (Design of Experiments) : Optimize parameters like stoichiometry and catalyst loading .
Q. What strategies mitigate racemization or tautomerism during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-BINOL to enforce stereochemistry.
- Low-temperature conditions : Minimize thione-enol tautomerism (<0°C).
- Crystallization-induced asymmetric transformation : Favors one enantiomer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
